DL-LEUCINE (D10)
Description
Overview of Deuterium (B1214612) Labeling in Organic Molecules
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly powerful tool in the realm of organic chemistry and biochemistry. clearsynth.com It is twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com This significant mass difference allows for its easy detection and differentiation from hydrogen in a molecule. clearsynth.com
Deuterium labeling involves the strategic replacement of one or more hydrogen atoms in an organic molecule with deuterium atoms. clearsynth.comnih.gov This substitution is often achieved through chemical synthesis or by providing a deuterium-rich environment during biological processes. nih.govoup.com The resulting deuterated compound is chemically similar to its non-labeled counterpart but possesses a distinct mass signature. clearsynth.com This unique characteristic is exploited in various analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to gain detailed insights into molecular structure, function, and metabolism. nmr-bio.comresearchgate.net
Historical Development of Labeled Amino Acids as Research Tools
The use of isotopically labeled amino acids as research tools has a rich history, evolving alongside advancements in analytical instrumentation. Early investigations into mineral metabolism utilized stable isotopes as tracers, highlighting their potential in biological research. nih.gov The development of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in the early 2000s revolutionized the field of proteomics. nih.govnih.gov
SILAC involves growing cells in a medium where a standard essential amino acid is replaced with its isotopically labeled version. researchgate.net This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. researchgate.net By comparing the protein profiles of cells grown with the labeled amino acid to those grown with the normal "light" amino acid, researchers can accurately quantify changes in protein expression. researchgate.net Leucine (B10760876), being an essential amino acid, has been a key player in these developments. nih.gov
Specific Context of DL-LEUCINE (D10) in Modern Research
DL-LEUCINE (D10) is a deuterated form of the amino acid leucine, where ten hydrogen atoms have been replaced by deuterium. This high level of deuteration provides a significant mass shift, making it an excellent internal standard for quantitative analysis and a powerful probe in various research applications. liverpool.ac.ukglpbio.com The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers of leucine.
In modern research, DL-LEUCINE (D10) is utilized in a variety of studies. It serves as a tracer to investigate metabolic pathways and has been instrumental in advancing our understanding of protein synthesis and turnover. liverpool.ac.ukbiorxiv.org Its applications extend to proteomics, where it aids in the identification and quantification of proteins, and in structural biology, where it facilitates the determination of protein structures using NMR spectroscopy. liverpool.ac.ukisotope.com The unique properties of DL-LEUCINE (D10) continue to make it a valuable tool for scientists seeking to unravel the complexities of biological systems.
Properties
Molecular Weight |
141.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Pathways and Deuterium Incorporation Strategies for Dl Leucine D10
Chemoenzymatic and Biocatalytic Approaches for Stereoselective Deuteration
Enzymatic methods provide an efficient route for deuterium (B1214612) incorporation directly onto free amino acids through hydrogen-deuterium (H/D) exchange, often with high stereoselectivity. wisc.edunih.gov These biocatalytic approaches are attractive because they can be performed under mild conditions and often use inexpensive D₂O as the deuterium source. nih.gov
Enzyme-Mediated Deuterium Exchange
Enzyme-catalyzed H/D exchange is a powerful tool for the site-selective deuteration of amino acids. wisc.edunih.gov A notable example involves a dual-protein system comprising an aminotransferase (DsaD) and a small partner protein (DsaE). nih.govresearchgate.net This system can catalyze both Cα and Cβ H/D exchange in various amino acids. nih.gov When L-Leucine is treated with DsaD in D₂O, it results in the site- and enantio-selective formation of Cα-deuterated L-Leu-2-d with 95% deuterium incorporation and over 99% enantiomeric excess (ee). wisc.edu A two-step biocatalytic reaction sequence using both DsaD and DsaE can produce Cα/Cβ-deuterated L-Leu-2,3,3-d3. wisc.edu
Another versatile biocatalyst for α-deuteration is the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Mannich cyclase, LolT. nih.govescholarship.org This enzyme can deuterate a wide range of L-amino acids, including aliphatic ones, with high site- and stereoselectivity. nih.govescholarship.org Similarly, a PLP-dependent α-oxo-amine synthase from the saxitoxin (B1146349) biosynthetic pathway, SxtA AONS, can produce a variety of α-²H amino acids and their methyl esters using D₂O as the deuterium source. nih.gov
Table 1: Enzyme-Mediated Deuteration of Leucine (B10760876) and Related Amino Acids
| Enzyme System | Substrate | Product | Deuterium Incorporation | Enantiomeric Excess (ee) | Reference |
| DsaD | L-Leucine | Cα-deuterated L-Leu-2-d | 95% | >99% | wisc.edu |
| DsaD/DsaE | L-Leucine | Cα/Cβ-deuterated L-Leu-2,3,3-d3 | High | >99% | wisc.edu |
| DsaD/DsaE | Isoleucine | Cα/Cβ-deuterated Ile | 95% (Cα), 93% (Cβ) | High | wisc.edu |
| LolT | Various L-amino acids | α-deuterated L-amino acids | Complete | High | nih.govescholarship.org |
| SxtA AONS | L-Ala-OMe | Deuterated L-Ala-OMe | >99% | 96% | nih.gov |
Chiral Auxiliary-Based Deuteration
Chiral auxiliaries are employed in chemical synthesis to control the stereochemical outcome of a reaction. In the context of deuterated amino acid synthesis, a method developed by Evans utilizes a chiral oxazolidinone auxiliary. nih.govresearchgate.net This approach allows for the stereoselective methylation of an acylated auxiliary with ¹³CH₃-methyl iodide, followed by further synthetic steps to yield methyl-labeled leucine. nih.gov While this method is effective for producing stereochemically defined isotopomers, it represents a more complex, multi-step synthesis compared to direct enzymatic exchange. nih.govresearchgate.net A simplified version of this route has been used to produce Leu-methLD (5-¹³C-5,5,5,4-d₄-DL-Leu) with 94% of the desired ¹³C¹H₃-methyl DL-leucine configuration. nih.gov
In situ Deuteration Methods
In situ methods for generating the deuterating agent offer advantages in terms of safety and cost-effectiveness. A biocatalytic reductive amination approach has been developed that uses H₂ as a clean reductant and D₂O as the deuterium source to generate [4-²H]-NADH in situ. rsc.org This deuterated cofactor is then used by an amino acid dehydrogenase to produce α-deuterated amino acids. rsc.org This method allows for the introduction of the deuterium label, the nitrogen atom, and the chiral center in a single step with high stereoselectivity. rsc.orgchemrxiv.org For example, L-[α-²H,¹⁵N]-leucine has been synthesized with high conversion and isotopic and enantioselectivity using this system. chemrxiv.org
Another in situ approach involves the use of a Pd/C-Al-D₂O catalytic system. mdpi.comnih.gov In this system, deuterium gas (D₂) is generated in situ from the reaction of aluminum with D₂O. mdpi.comnih.gov The palladium catalyst then facilitates the H-D exchange reaction. mdpi.comnih.gov This method is considered environmentally benign as the only waste product is non-toxic aluminum oxide. mdpi.com
Chemical Synthesis Routes for Deuterium Incorporation at Specific Sites
Chemical synthesis provides alternative pathways for the preparation of deuterated amino acids, often allowing for deuterium incorporation at positions that are not readily accessible through biocatalytic methods.
Palladium-Catalyzed H/D Exchange Protocols
Palladium catalysts are highly effective for H/D exchange reactions. mdpi.com A protocol for the β-deuteration of N-protected amino amides has been developed using a palladium catalyst. nih.govacs.orgosti.gov This method achieves β-selectivity through the formation of a transitional five-membered ring involving the coordination of palladium to the amide group. acs.org The resulting β-deuterated N-protected amino amide can then be deprotected to yield the β-deuterated amino acid. nih.govacs.orgosti.gov This protocol has been successfully applied to the deuterium-labeling of various amino amides. nih.gov
Table 2: Palladium-Catalyzed H/D Exchange for Deuterated Amino Acid Synthesis
| Catalyst System | Substrate | Deuteration Site | Key Features | Reference |
| Pd/C-Al-D₂O | Various amino acids | Multiple sites | In situ D₂ generation, environmentally benign | mdpi.comnih.gov |
| Palladium complex | N-protected amino amides | β-position | High efficiency, good for many amino amides | nih.govacs.orgosti.gov |
Diketopiperazine Scaffold-Based Synthesis
Diketopiperazines (DKPs) are cyclic dipeptides that can serve as versatile scaffolds in organic synthesis. researchgate.netdtic.mil A stereoselective synthesis of α-²H-labelled (S)-α-amino acids has been developed starting from a novel chiral diketopiperazine scaffold. researchgate.net The synthesis involves the efficient mono-alkylation of the chiral template, followed by a totally selective subsequent alkylation to produce the 1,4-cis adduct as the sole diastereoisomer. researchgate.net Deprotection using cerium ammonium (B1175870) nitrate (B79036) followed by acid hydrolysis affords the enantipure α-amino acids. researchgate.net This method provides an atom-efficient and stereoselective route to α-deuterated amino acids. researchgate.net The DKP scaffold is a privileged structure in medicinal chemistry and has been extensively studied for various applications. researchgate.netcore.ac.uk
Chelate-Enolate Claisen Rearrangements for Stereoselective Deuteration
A significant challenge in the synthesis of deuterated amino acids is achieving site- and stereoselectivity during the deuterium incorporation step. nih.gov The Chelate-Enolate Claisen rearrangement has emerged as a powerful method for the stereoselective synthesis of α-alkylated γ,δ-unsaturated amino acids. researchgate.net This rearrangement involves the formation of a chelated metal enolate from an N-protected amino acid allylic ester. nih.gov The chelation, often achieved with metal salts like zinc chloride, fixes the geometry of the enolate, leading to a highly diastereoselective rearrangement through a chair-like transition state. nih.gov
The process begins with the deprotonation of an N-protected amino acid allylic ester using a strong base, such as lithium diisopropylamide (LDA), at low temperatures. Subsequent addition of a metal salt facilitates the formation of a chelated metal enolate. nih.gov Upon warming, this intermediate undergoes a Claisen rearrangement to yield an unsaturated amino acid. nih.gov This methodology is applicable to a range of substrates, including cyclic and acyclic amino acids and even peptides, and allows for the synthesis of amino acids with quaternary carbon centers. nih.gov
While the standard Ireland-Claisen rearrangement of N-acyl α-amino acid allylic esters provides moderate to good diastereoselectivity, variations in solvents and conditions can influence the stereochemical outcome. researchgate.netorganic-chemistry.org For instance, the use of different solvents can be used to control the enolate geometry. organic-chemistry.org This approach offers a pathway to stereoselectively introduce deuterium by using deuterated reagents or precursors in the synthesis of the allylic ester.
Optimization of Isotopic Enrichment and Purity in DL-LEUCINE (D10) Synthesis
Achieving high isotopic enrichment and chemical purity is paramount for the application of DL-Leucine (D10) in research. The primary methods for incorporating stable isotopes into organic compounds are through the use of isotope-containing precursors in a synthetic route or via hydrogen/deuterium exchange reactions. symeres.com
Several factors can influence the final isotopic purity of the synthesized DL-Leucine (D10). In a study developing a non-radioactive method for measuring bacterial productivity using deuterium-labeled leucine, researchers observed the presence of D9-Leucine and D8-Leucine in addition to the intended D10-Leucine. researchgate.net This suggests that the incorporated D10-Leucine can undergo metabolic processes like deamination and aminotransferase reactions, leading to a change in the isotopic distribution. researchgate.net
To ensure high purity, rigorous purification and analytical techniques are employed. High-performance liquid chromatography (HPLC) is a common method to assess the chemical purity of the final product. lgcstandards.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the level and position of isotopic enrichment. shoko-sc.co.jpchemie-brunschwig.ch For instance, in the synthesis of stereoselectively β-deuterated amino acids, NMR spectroscopy and HPLC analysis of a derivative were used to determine the diastereomeric excess at the α- and β-carbons. doi.org
The following table summarizes key parameters and findings related to the synthesis and purity of deuterated leucine:
| Parameter | Method/Finding | Reference |
| Synthesis Method | Chelate-Enolate Claisen Rearrangement | researchgate.netnih.gov |
| Deuterium Source | Deuterated precursors in synthesis | symeres.com |
| Purity Analysis | >95% (HPLC) | lgcstandards.com |
| Isotopic Enrichment Analysis | Mass Spectrometry, NMR Spectroscopy | shoko-sc.co.jpchemie-brunschwig.ch |
| Observed Isotopic Variants | D9-Leucine, D8-Leucine | researchgate.net |
Production of DL-LEUCINE (D10) for Large-Scale Research Applications
The demand for deuterated compounds like DL-Leucine (D10) is growing, particularly for applications in pharmaceutical development and metabolic research. clearsynth.commetatechinsights.comresearchnester.com Scaling up the production of these labeled compounds from laboratory to industrial quantities presents several challenges. These include the high cost and limited availability of deuterium, as well as the need to maintain high isotopic enrichment and chemical purity during large-scale synthesis. clearsynth.com
Methods for producing deuterated compounds on a larger scale include both chemical synthesis and biosynthesis. clearsynth.com Chemical synthesis involves introducing deuterium through reactions like hydrogenation or dehalogenation using deuterated reagents. clearsynth.com Biosynthetic approaches utilize living cells or organisms fed with deuterated precursors to produce the desired labeled metabolites. clearsynth.com While effective, both methods can be expensive and time-consuming for large-scale production. clearsynth.com
The leucine market, which was valued at USD 256.4 million in 2024, is projected to grow, indicating an increasing demand for leucine and its derivatives, including isotopically labeled forms. metatechinsights.com This growth is driven by its use in dietary supplements, pharmaceuticals, and functional foods. metatechinsights.comresearchnester.com The development of more efficient and cost-effective synthesis and purification methods is crucial to meet the needs of large-scale research applications.
The following table outlines considerations for the large-scale production of DL-Leucine (D10):
| Consideration | Details | Reference |
| Production Methods | Chemical Synthesis, Biosynthesis | clearsynth.com |
| Challenges | Cost and availability of deuterium, maintaining purity | clearsynth.com |
| Market Driver | Increasing demand in pharmaceuticals and nutritional supplements | metatechinsights.comresearchnester.com |
| Future Outlook | Need for more efficient and economical synthesis methods | metatechinsights.com |
Advanced Analytical Methodologies Utilizing Dl Leucine D10
Mass Spectrometry (MS) Applications of DL-LEUCINE (D10)
Mass spectrometry (MS) is a cornerstone of modern bioanalytical research, enabling the sensitive and specific detection and quantification of a vast array of molecules. In this context, DL-Leucine (D10) serves several critical functions that enhance the accuracy and scope of MS-based analyses.
Internal Standard for Quantification in Metabolomics.benchchem.comcaymanchem.com
In metabolomics, the accurate quantification of metabolites is essential for understanding biochemical pathways and identifying biomarkers. DL-Leucine (D10) is frequently employed as an internal standard to correct for variations that can occur during sample preparation and analysis. caymanchem.comnih.gov By adding a known amount of DL-Leucine (D10) to a sample, any loss of the analyte of interest (unlabeled leucine) during extraction, derivatization, or injection into the mass spectrometer can be normalized. caymanchem.com
Targeted metabolomics focuses on the measurement of a predefined set of metabolites. mdpi.com In such studies, DL-Leucine (D10) is an ideal internal standard for the quantification of endogenous leucine (B10760876). caymanchem.comlcms.cz For instance, in a study analyzing short-chain fatty acids and branched-chain amino acids in biological samples, Leucine-d10 was used as one of the stable isotopes for method recovery evaluation. nih.gov Its use allows for the construction of calibration curves and the precise determination of leucine concentrations in various biological matrices, such as plasma, urine, and tissue extracts. nih.govbiorxiv.org
A study on diabetic patients utilized a targeted metabolite profiling platform where d10-L-Leucine was a key component of the internal standard mixture for the quantification of amino acids and other metabolites. nih.gov This approach enables robust and repeatable measurements, which are crucial for clinical research and the identification of disease-related metabolic dysregulation. nih.gov
Table 1: Application of DL-Leucine (D10) in Targeted Metabolomics
| Research Area | Sample Type | Analytical Method | Role of DL-Leucine (D10) | Key Finding |
|---|---|---|---|---|
| Short-chain fatty acid and branched-chain amino acid analysis nih.gov | Rat fecal samples | GC-MS | Stable isotope for method recovery evaluation | Enabled accurate quantification of leucine and other metabolites. nih.gov |
| Diabetic patient stratification nih.gov | Human plasma | UHPLC-MS/MS | Internal standard for amino acid quantification | Facilitated robust determination of metabolite levels associated with diabetes complications. nih.gov |
| Fibromyalgia research biorxiv.org | Human tissue, cells, urine | UHPLC-HRMS | Component of internal standard mixture | Used to monitor and correct for analytical variability in untargeted metabolomics. biorxiv.org |
| Soybean metabolomics nih.gov | Soybean leaf tissues | UHPLC-HRMS | Quality control standard | Ensured data quality in the comparison of different metabolite extraction strategies. nih.gov |
In untargeted metabolomics, the goal is to comprehensively measure as many metabolites as possible in a sample to identify global metabolic changes. mdpi.com While this approach is often qualitative or semi-quantitative, the inclusion of internal standards like DL-Leucine (D10) is crucial for quality control and data normalization. biorxiv.orgbiorxiv.org It helps to assess the stability and performance of the analytical platform throughout the analysis of large sample cohorts. nih.govbiorxiv.org
For example, in a study investigating the secretome of Haemonchus contortus, d10-leucine was part of an internal standard cocktail used in an untargeted multimodal metabolomics approach. nih.gov Another study comparing different peak-picking strategies in untargeted metabolomics of cells and tissues also utilized L-leucine-D10 in the internal standard mixture to monitor the extraction process. biorxiv.orgbiorxiv.org
Targeted Metabolomics Quantitation
Tracer for Metabolic Flux Analysis via MS.benchchem.com
Metabolic flux analysis is a powerful technique to study the rates of metabolic reactions in a biological system. DL-Leucine (D10) can be used as a tracer to follow the metabolic fate of leucine through various biochemical pathways. By introducing DL-Leucine (D10) into a cell culture or organism, researchers can track the incorporation of the deuterium-labeled leucine into downstream metabolites and proteins. biorxiv.org
Mass spectrometry is then used to measure the isotopic enrichment in these molecules, providing quantitative data on the flux through specific metabolic routes. biorxiv.org For example, a study on glioblastoma multiforme used d10-leucine to quantify leucine uptake in tumors via 2H MRI, demonstrating its utility in tracking metabolic activity in vivo. biorxiv.org Another study proposed a method to measure muscle protein synthesis in humans by endogenously introducing d9-leucine derived from d10-leucine. nih.gov
Proteomics Applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Related Methods (e.g., Pulsed SILAC).ckgas.comthermofisher.comnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. nih.govisotope.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. nih.gov One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as DL-Leucine (D10). cuni.czresearchgate.net
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed and analyzed by mass spectrometry. isotope.com The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. nih.gov
DL-Leucine (D10) has been successfully used in SILAC experiments. cuni.cz For instance, it was employed to study the response of the yeast proteome to oxidative stress. nih.gov Pulsed SILAC (pSILAC) is a variation of the technique that allows for the measurement of protein synthesis and turnover rates by introducing the labeled amino acid for a defined period.
SILAC, utilizing tracers like DL-Leucine (D10), is primarily a method for relative quantification, comparing protein abundance between different states. nih.gov However, in combination with other techniques, it can be adapted for absolute quantification. This often involves spiking in a known amount of a purified, isotopically labeled protein or peptide standard.
The use of stable isotope-labeled amino acids like DL-Leucine (D10) is a cornerstone of quantitative proteomics, providing a robust means to compare protein expression levels across different biological samples. ckgas.com These methods have been instrumental in advancing our understanding of cellular processes, disease mechanisms, and drug responses. researchgate.net
Temporal and Spatial Proteomic Analysis
DL-Leucine (D10) is a powerful tool for investigating the temporal and spatial dynamics of the proteome. By introducing D10-leucine into cell culture media, researchers can metabolically label newly synthesized proteins. pnas.org This "pulse" of heavy leucine allows for the differentiation and quantification of new versus old proteomes over time.
One prominent technique is dynamic Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical dynamic SILAC experiment, cells are grown in a medium containing a light version of an amino acid and then switched to a medium with a heavy, isotopically labeled version like D10-leucine. ckisotopes.com By tracking the incorporation of the heavy label into the proteome over time using mass spectrometry, the synthesis and turnover rates of individual proteins can be determined. For instance, in a study on human A549 adenocarcinoma cells, the rate of label loss was monitored for nearly 600 intracellular proteins. ckisotopes.com
Stimulated Raman Scattering (SRS) microscopy is another advanced technique that leverages D10-leucine to visualize nascent proteins in live cells with high spatial and temporal resolution. pnas.org The carbon-deuterium (C-D) bonds in D10-leucine have a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, enabling highly specific imaging without the need for fluorescent tags. pnas.org This method has been used to identify subcellular compartments with high rates of protein turnover and to visualize newly grown neurites in differentiating neuron-like cells. pnas.org Researchers have successfully generated spatial maps quantifying the ratio of new to total proteomes within single cells. pnas.org
A study on the yeast Saccharomyces cerevisiae employed a D10-Leu metabolic labeling method coupled with MALDI-TOF mass spectrometry to investigate the proteome's response to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov This approach allowed for the quantification of changes in protein expression levels over time following the stress challenge. nih.gov
Table 1: Applications of DL-LEUCINE (D10) in Temporal and Spatial Proteomics
| Technique | Application | Organism/Cell Line | Key Findings |
|---|---|---|---|
| Dynamic SILAC | Protein turnover analysis | Human A549 adenocarcinoma cells | Monitored the rate of label loss for hundreds of intracellular proteins. ckisotopes.com |
| SRS Microscopy | Visualization of nascent proteins | HeLa, HEK293T, and N2A cells | Enabled high-resolution imaging of new protein synthesis in live cells and mapping of new-to-total proteome ratios. pnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy with DL-LEUCINE (D10)
DL-Leucine (D10) and other isotopically labeled leucines are instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure, dynamics, and interactions of biomolecules. isotope.com
Isotopically labeled amino acids, including deuterated leucine, are fundamental for simplifying complex NMR spectra of large biomolecules. ckisotopes.com Deuteration reduces the number of proton signals and minimizes line-broadening effects caused by dipolar coupling, which is particularly important for proteins larger than 25 kDa. ckisotopes.com While D10-leucine is primarily used for perdeuteration of the protein background to facilitate the study of specific protonated sites, the general principle of isotopic labeling is crucial for determining the three-dimensional structures of proteins and their complexes. ckisotopes.comchemie-brunschwig.ch The ability to obtain well-resolved spectra is the first step in the sequential assignment process that underpins NMR-based structure determination. ckisotopes.com
The study of protein dynamics and conformational changes is significantly enhanced by the use of isotopically labeled leucine. NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium, provide detailed information about molecular motions on a wide range of timescales. acs.org
By incorporating deuterated leucine, researchers can probe the flexibility of protein backbones and side chains. acs.org For example, deuterium (B1214612) spin relaxation experiments have been used to demonstrate that the interface between a protein and a peptide ligand can be highly dynamic, a factor that may be critical in modulating binding affinity. Furthermore, the chemical shifts of ¹³C-labeled leucine methyl groups are sensitive to the local side-chain conformation and can be used to quantitatively measure the extent of averaging between different rotameric states. nih.govresearchgate.net This provides a powerful method for characterizing the conformational landscape of proteins. nih.govresearchgate.net In a study on the peroxiredoxin Tsa1, ¹⁵N spin relaxation experiments on a deuterated sample were used to identify regions of the protein that experience significant motion on the microsecond timescale upon oxidation. acs.org
Studying high-molecular-weight proteins and protein complexes (>100 kDa) by solution NMR is extremely challenging due to rapid signal decay and spectral overlap. ualberta.caisotope.com A key strategy to overcome this limitation is the use of perdeuteration (labeling the entire protein with deuterium) in combination with specific protonation of methyl groups of Isoleucine, Leucine, and Valine (ILV). ckisotopes.comisotope.com
This is where D10-leucine plays a crucial role. It is often added to the growth media to inhibit the incorporation of labeled precursors into the leucine biosynthesis pathway, thereby allowing for the specific labeling of other residues, such as valine. acs.orgresearchgate.net For instance, to achieve stereospecific labeling of only valine methyl groups in the Tsa1 protein, L-leucine-d10 was added to the culture medium. acs.org
The protonated methyl groups in an otherwise deuterated protein serve as sensitive probes for structure and dynamics. isotope.com This approach is coupled with Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY), an NMR technique that significantly reduces line broadening for large molecules, thereby increasing spectral resolution and sensitivity. isotope.comnih.gov This combined methodology has dramatically extended the size limit of proteins that can be studied by solution NMR. isotope.com
Table 2: Use of L-Leucine-d10 in Methyl-TROSY Studies
| Study Focus | Protein System | Role of L-Leucine-d10 | Outcome |
|---|---|---|---|
| Stereospecific labeling of valine | TET2 (468 kDa peptidase) | Inhibited incorporation of labeled precursors into leucine. researchgate.net | Reduced spectral complexity and enabled assignment of valine methyl resonances. researchgate.net |
Deuterium (²H) magnetic resonance (MR) spectroscopy offers a non-invasive way to study metabolic pathways in vivo. DL-Leucine (D10) has been successfully used as a tracer in such studies. In a non-clinical model of glioblastoma, researchers used in vivo ²H MR spectroscopy to quantify the uptake of D10-leucine into the tumor. biorxiv.org Following administration, distinct resonances from the deuterated methyl and methylene (B1212753) groups of leucine could be detected in the spectra. biorxiv.org This approach allows for the measurement of leucine transport and accumulation in tissues, providing insights into the metabolic phenotype of diseases like cancer, where altered amino acid metabolism is a known hallmark. biorxiv.org The ability to track the downstream metabolites of D10-leucine, such as glutamate (B1630785) or lactate (B86563), presents a promising avenue for future metabolic research in living systems. biorxiv.org
Methyl TROSY Techniques and Perdeuteration for High Molecular Weight Systems
Chromatographic Separation Techniques Coupled with Isotopic Detection
DL-Leucine (D10) is frequently used as an internal standard in quantitative analytical methods that employ chromatographic separation coupled with mass spectrometry (MS). High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate amino acids in a complex biological sample, which are then detected and quantified by a mass spectrometer. nih.govlcms.cz
The use of a stable-isotope-labeled internal standard like D10-leucine is critical for accurate quantification. nih.gov Because D10-leucine is chemically identical to its unlabeled counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response.
For example, a reproducible HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method was developed to measure the in vivo synthesis rate of the ATP synthase beta subunit in muscle. nih.gov In this study, D10-leucine was used to create labeled synthetic peptides that served as standards to ensure the linearity and accuracy of the enrichment measurements. nih.gov
Furthermore, methods have been developed for the separation and quantification of D- and L-amino acid stereoisomers. One such method involves derivatizing the amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomers can then be separated by reverse-phase HPLC and quantified by MS/MS. This technique is crucial for studying the presence and role of D-amino acids in biological systems. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| DL-LEUCINE (D10) |
| L-leucine-d10 |
| Hydrogen peroxide |
| Isoleucine |
| Valine |
| ATP synthase beta subunit |
| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |
| Glutamate |
High-Performance Liquid Chromatography (HPLC) Integration
DL-Leucine (D10) is frequently integrated into High-Performance Liquid Chromatography (HPLC) methods, particularly when coupled with mass spectrometry (MS), a technique known as LC-MS. In these applications, DL-Leucine (D10) serves as an internal standard for the quantification of leucine and its isomers, such as isoleucine and alloisoleucine. caymanchem.comlabchem.com.mynih.gov The use of a stable isotope-labeled internal standard like DL-Leucine (D10) is highly recommended in clinical mass spectrometry to correct for variations in sample preparation and ionization efficiency. nih.gov
The fundamental principle involves adding a known amount of DL-Leucine (D10) to a sample before analysis. During the LC-MS process, the non-labeled (endogenous) leucine and the labeled DL-Leucine (D10) co-elute from the HPLC column but are differentiated by the mass spectrometer based on their mass-to-charge ratio. nih.gov By comparing the peak area of the endogenous analyte to that of the internal standard, a precise quantification can be achieved. For instance, in the analysis of leucine isomers, a transition of m/z 142.1 to 96.1 can be monitored for D10-leucine, which acts as a normalizer for leucine quantification. nih.gov This approach is crucial for minimizing the impact of matrix effects and ensuring the reproducibility of the method. nih.govnih.gov
The application of DL-Leucine (D10) in HPLC extends to various research areas, including metabolomics and clinical diagnostics. nih.govisotope.com In metabolomic studies, it is often part of a mixture of deuterated amino acids used as concentration standards for high-throughput analysis. In clinical settings, it aids in the accurate measurement of amino acid concentrations, which is vital for diagnosing and monitoring certain metabolic disorders. nih.gov For example, a method for the absolute quantification of human leptin utilized leucine-D10 as an internal standard for one of the constituent amino acids, leucine, after protein hydrolysis. researchgate.net
Table 1: HPLC Integration of DL-LEUCINE (D10)
| Application Area | Role of DL-LEUCINE (D10) | Analytical Technique | Key Findings |
|---|---|---|---|
| Clinical Diagnostics | Internal Standard | LC-MS/MS | Normalizes for analyte recovery and ionization differences, improving accuracy of leucine isomer quantification. nih.gov |
| Metabolomics | Internal Standard | LC-MS | Used in deuterated amino acid mixtures for precise quantification of metabolites. |
| Protein Quantification | Internal Standard for Leucine | HPLC-IDMS | Enables absolute quantification of proteins like human leptin through amino acid analysis after hydrolysis. researchgate.net |
Gas Chromatography (GC) Applications
DL-Leucine (D10) also finds significant application in Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS). caymanchem.comnih.gov Similar to its role in HPLC, it is primarily used as an internal standard for the quantification of leucine and other branched-chain amino acids (BCAAs). caymanchem.comnih.gov The use of a deuterated internal standard is particularly advantageous in GC-MS as it helps to account for variability during the derivatization step, which is often required to make the amino acids volatile enough for GC analysis. nih.gov
In metabolic research, GC-MS methods utilizing DL-Leucine (D10) have been developed to study amino acid metabolism in vivo. nih.govotsuka.co.jp For instance, a method was described for determining leucine flux in vivo by administering a different stable isotope of leucine to the subject and using DL-[2H7]-leucine as the internal standard added to the plasma sample. nih.gov This allows for the simultaneous determination of plasma leucine concentration and enrichment, providing valuable insights into protein metabolism. nih.gov
Furthermore, a targeted metabolomic protocol for the simultaneous analysis of short-chain fatty acids and BCAAs in biological samples employs GC-MS with derivatization. nih.gov In such methods, DL-Leucine (D10) can serve as a robust internal standard to ensure the accuracy and reproducibility of the quantification of leucine. caymanchem.comnih.gov The selection of a suitable internal standard is critical for achieving reliable results, and the stable isotope-labeled nature of DL-Leucine (D10) makes it an excellent choice for these demanding applications. caymanchem.comnih.gov
Table 2: Gas Chromatography (GC) Applications of DL-LEUCINE (D10)
| Application Area | Role of DL-LEUCINE (D10) | Analytical Technique | Key Findings |
|---|---|---|---|
| Metabolic Research | Internal Standard | GC-MS | Enables the study of in vivo leucine flux and protein metabolism. nih.gov |
| Metabolomics | Internal Standard | GC-MS | Used for the accurate quantification of branched-chain amino acids in complex biological samples. nih.gov |
Biochemical and Cellular Research Applications of Dl Leucine D10 Non Clinical
Metabolic Flux Analysis in Cellular and Microbial Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope-labeled compounds, such as DL-Leucine (D10), is central to these investigations. By introducing a labeled substrate into a cell culture, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. This provides a dynamic view of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are regulated in response to different conditions. tudublin.ie DL-Leucine (D10), with its ten deuterium (B1214612) atoms, serves as a robust tracer for these studies due to the significant mass shift it imparts on leucine (B10760876) and its metabolic products, facilitating their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Tracing Carbon and Nitrogen Flow in Defined Media
In metabolic research, defined media provide a controlled environment to study cellular biochemistry. When DL-Leucine (D10) is supplied as the sole source of leucine in a defined medium, the deuterium labels act as tracers for both the carbon skeleton and the nitrogen atom of the amino acid. As cells take up the D10-leucine, it enters the intracellular amino acid pool and is used in various metabolic processes.
The primary fate of leucine is incorporation into new proteins, but it can also be catabolized. In catabolism, the first step is the removal of the amino group by a transaminase. This step transfers the nitrogen to an α-keto acid (like α-ketoglutarate) to form a new amino acid (glutamate), while the D10-leucine carbon skeleton becomes α-ketoisocaproate (KIC), which retains the deuterium labels. By tracking the appearance of these deuterated metabolites, researchers can quantify the flux of leucine's carbon and nitrogen through interconnected pathways. This dual-tracer capability is valuable for understanding how cells coordinate the metabolism of amino acid carbon skeletons for energy production with the use of nitrogen for the synthesis of other amino acids and nitrogenous compounds. uu.nlresearchgate.net
Elucidating Branched-Chain Amino Acid Pathway Dynamics in Cell Lines
DL-Leucine (D10) is an indispensable tool for studying the dynamics of branched-chain amino acid (BCAA) metabolic pathways. Leucine, isoleucine, and valine share the initial enzymes in their catabolic pathways. msu.edu Introducing D10-leucine into cell culture allows for precise tracking of its catabolism. The first step, transamination to α-ketoisocaproate (KIC), is catalyzed by branched-chain amino acid aminotransferase (BCAAT). nih.gov The subsequent irreversible step is the oxidative decarboxylation of the resulting branched-chain α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism. msu.edunih.gov
By measuring the rate of disappearance of D10-leucine and the appearance of its deuterated catabolites, researchers can determine the activity of these enzymatic steps under various physiological or pathological conditions. For instance, studies can investigate how signaling pathways, like the mTOR pathway which is sensitive to leucine concentrations, influence the rate of BCAA catabolism. nih.gov This approach provides critical insights into how cells regulate BCAA homeostasis, which is often dysregulated in metabolic diseases.
Understanding Metabolic Shifts in Cell Cultures (e.g., CHO cells, VERO cells)
Industrial cell cultures, such as Chinese Hamster Ovary (CHO) and VERO cells, are known to undergo significant metabolic shifts during cultivation. mdpi.comnih.gov A common phenomenon in CHO cells is a switch from high lactate (B86563) production during the exponential growth phase to lactate consumption in the stationary phase. nih.govresearchgate.net This shift reflects a major reprogramming of the cell's central carbon metabolism. DL-Leucine (D10) can be used to probe how amino acid metabolism is altered during these shifts. By analyzing the flux of D10-leucine into protein synthesis versus catabolic pathways, researchers can determine if changes in energy state or nutrient availability (like glutamine depletion) affect BCAA utilization. nih.gov This helps correlate specific metabolic phenotypes with the underlying pathway activities.
Similarly, in VERO cells, leucine has been shown to stimulate cell proliferation and modulate protein turnover by decreasing the activity of proteolytic enzymes. nih.gov Using D10-leucine, scientists can quantify these effects precisely, measuring how much of the labeled leucine is directed towards building new protein biomass versus how much is catabolized, providing a clearer picture of the anabolic and catabolic balance in response to leucine supplementation.
Investigation of Leucine Biosynthesis and Catabolism in vitro
While mammals cannot synthesize leucine, microorganisms and plants can. In vitro studies using cell-free extracts or purified enzymes are fundamental for characterizing the kinetics and regulation of leucine biosynthesis and catabolism. DL-Leucine (D10) and its deuterated metabolites serve as ideal substrates or internal standards for these assays. caymanchem.com For example, the activity of BCAAT or BCKDH can be precisely measured by supplying D10-leucine or D10-α-ketoisocaproate and quantifying the formation of the product over time using LC-MS. nih.gov This allows for the determination of key enzymatic parameters like the Michaelis constant (K_m) and maximum velocity (V_max), and for screening potential inhibitors or activators of these enzymes. Such in vitro investigations are crucial for building comprehensive models of BCAA metabolism. uu.nl
Protein Turnover and Synthesis Rate Determination in Non-Human Models
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in all living organisms. Stable isotope-labeled amino acids are the gold standard for measuring these dynamics. eurisotop.com DL-Leucine (D10) is particularly well-suited for this purpose because leucine is an essential amino acid and is abundant in proteins. pnas.org Its incorporation into a protein directly reflects the rate of synthesis.
Assessment of Protein Synthesis in Cultured Cells and Animal Tissues
The rate of protein synthesis can be determined in non-human models, from cultured cells to animal tissues, using a precursor-product labeling approach with DL-Leucine (D10). In this method, the labeled amino acid (the precursor) is introduced into the system, and its incorporation into the product (newly synthesized protein) is measured over time.
In a typical cell culture experiment, the standard medium is replaced with a medium containing a known concentration of DL-Leucine (D10). pnas.org Cells are harvested at various time points, and the proteins are isolated and hydrolyzed back into their constituent amino acids. The enrichment of D10-leucine in the protein hydrolysate is then measured using mass spectrometry. The fractional synthesis rate (FSR) of protein, which is the percentage of the protein pool synthesized per unit of time, can be calculated.
A similar principle applies to animal studies. For instance, D10-leucine can be administered to rodents to measure protein synthesis rates in different tissues like muscle, liver, or heart. nih.govnih.gov A common technique involves the intravenous infusion of D10-leucine. nih.govnih.gov Interestingly, infused D10-leucine is endogenously converted to D9-leucine through transamination, and this D9-leucine acts as the direct tracer incorporated into proteins. nih.govnih.gov By measuring the enrichment of D9-leucine in tissue proteins and in the precursor pool (e.g., plasma or tissue fluid) over several hours, a precise FSR can be calculated. nih.gov
This methodology has been used to investigate how various factors, such as diet, exercise, or disease states, affect protein synthesis in specific tissues. nih.gov
Data Tables
Table 1: Research Applications of DL-Leucine (D10) in Metabolic Flux Analysis
| Application Area | Cell/System Type | Key Finding Enabled by D10-Leucine | Reference(s) |
| Carbon & Nitrogen Tracing | Microbial Cultures | Quantifies the partitioning of leucine's carbon and nitrogen between anabolic (e.g., protein synthesis) and catabolic pathways. | uu.nlresearchgate.net |
| BCAA Pathway Dynamics | Mammalian Cell Lines | Elucidates the activity and regulation of key enzymes like BCAAT and BCKDH by tracking deuterated catabolites. | msu.edunih.gov |
| Metabolic Shifts | CHO Cells | Correlates changes in leucine catabolism with major metabolic shifts, such as the switch from lactate production to consumption. | nih.govresearchgate.net |
| Proteolysis Modulation | VERO Cells | Measures the impact of leucine on the balance between protein synthesis and degradation. | nih.gov |
Table 2: Example of Fractional Synthesis Rate (FSR) Calculation in Animal Tissue
This is a representative table illustrating the type of data obtained. Actual values vary by study.
| Tissue | Experimental Group | Precursor Enrichment (D9-Leucine, MPE¹) | Protein-Bound Enrichment (D9-Leucine, MPE¹) at 3h | Calculated FSR (%/hour) | Reference Methodology |
| Skeletal Muscle | Control | 5.50 | 0.0825 | 0.50 | nih.govnih.gov |
| Skeletal Muscle | Anabolic Stimulus | 5.50 | 0.1238 | 0.75 | nih.gov |
| Liver | Control | 5.20 | 0.2600 | 1.67 | nih.gov |
¹MPE: Mole Percent Enrichment
Mechanistic Studies of Protein Degradation
DL-Leucine-d10, a stable isotope-labeled form of the essential amino acid leucine, serves as a powerful tracer in non-clinical research to investigate the mechanisms of protein degradation. By introducing this labeled amino acid into cellular or model organism systems, researchers can track the fate of leucine as it is incorporated into new proteins and subsequently released during protein breakdown. This approach, often part of a broader strategy known as stable isotope labeling by amino acids in cell culture (SILAC), allows for the quantification of protein turnover rates. nih.gov
The fundamental principle involves replacing standard leucine with DL-Leucine-d10 in the growth medium of cells. As new proteins are synthesized, they incorporate the heavy-labeled leucine. The rate at which the "light" (unlabeled) form of a peptide decreases corresponds to its degradation rate, while the appearance of the "heavy" form reflects its synthesis rate. nih.gov This dynamic process provides insights into the constant flux of protein production and loss that maintains cellular homeostasis. rmmj.org.il
Understanding the molecular mechanisms of protein degradation is crucial, as aberrations in these pathways are linked to numerous diseases. For instance, many neurodegenerative disorders are thought to arise from the cell's inability to effectively remove misfolded or aggregated proteins. nih.gov By using tracers like DL-Leucine-d10, scientists can directly measure protein turnover in various models, facilitating a deeper understanding of these pathological processes. nih.gov The data gathered from such experiments can be fitted to kinetic models, such as first-order exponential curves, to determine key parameters like the degradation rate constant (kdeg) and the half-life of individual proteins. tandfonline.com
Enzymatic Reaction Mechanisms and Isotope Effects
Deuterium Kinetic Isotope Effects (DKIE) in Enzyme Catalysis
The use of deuterated substrates like DL-Leucine-d10 is a cornerstone in the study of enzyme reaction mechanisms, particularly for elucidating the nature of bond-cleavage events during catalysis. The Deuterium Kinetic Isotope Effect (DKIE) is the change in the rate of a reaction when a hydrogen atom at a bond-breaking position is replaced by a deuterium atom. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a slower reaction rate is often observed if this bond is broken in the rate-determining step of the reaction.
Probing Transition States and Rate-Limiting Steps
Kinetic isotope effects are instrumental in probing the structure and energetics of the transition state, the high-energy intermediate state that reactants must pass through to become products. The magnitude of the DKIE can provide information about the symmetry of the transition state for a hydrogen transfer reaction. nih.govacs.org A large isotope effect often points to a transition state where the hydrogen (or deuterium) is symmetrically located between the donor and acceptor atoms.
By measuring how the reaction rate changes with isotopic substitution, researchers can identify the rate-limiting step of a multi-step enzymatic reaction. If isotopic substitution at a particular position significantly slows down the reaction, it strongly implies that the bond involving that atom is broken during the slowest, or rate-limiting, step. nukleonika.pl For instance, in the catalysis by D-amino acid oxidase, the observation of a large primary isotope effect supports a hydride transfer mechanism and helps to rule out other potential mechanisms, such as those involving a carbanion intermediate. d-nb.inforesearchgate.net This level of mechanistic detail is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity.
Solvent Isotope Effects in Enzymatic Reactions
In addition to substrate isotope effects, solvent isotope effects (SIEs) provide another layer of mechanistic insight. An SIE is observed when a reaction is carried out in heavy water (D₂O) instead of H₂O. These effects can reveal the involvement of solvent molecules, or protons derived from the solvent, in the catalytic mechanism. researchgate.net
SIEs can arise from several factors, including the direct transfer of a proton from the solvent in the transition state or changes in the hydrogen bonding network of the enzyme's active site. researchgate.netnih.gov For example, in studies of D-amino acid oxidase, a solvent deuterium isotope effect was observed, which, in conjunction with the primary substrate isotope effect, provided a more complete picture of the transition state. d-nb.inforesearchgate.net The independence of the primary and solvent kinetic isotope effects in this case was consistent with a concerted transition state where the rupture of two different bonds to hydrogen occurs simultaneously. d-nb.inforesearchgate.net Similarly, proton inventory studies, which measure the reaction rate in mixtures of H₂O and D₂O, can help determine the number of protons that are in flight during the rate-limiting step of the reaction. researchgate.netmarquette.edu
Investigations into Amino Acid Homeostasis and Transport Mechanisms in Model Systems
DL-Leucine-d10 is a valuable tool for studying the complex processes of amino acid homeostasis and transport in various non-clinical model systems. Leucine itself is a signaling molecule that can regulate cellular processes like protein synthesis and metabolism. mdpi.com Understanding how cells maintain a balance of amino acids and how they are transported across membranes is fundamental to cell biology and physiology.
Labeled leucine can be used to trace the movement of this amino acid across cell membranes via specific amino acid transporters. Studies in cell culture models, such as the human blood-brain barrier cell line hCMEC/D3, have utilized labeled leucine to characterize the activity of different transporters, including both sodium-dependent and sodium-independent systems. nih.gov For instance, research has shown that L-leucine uptake can be mediated by various transporters like LAT1, LAT2, and others, and these can be distinguished by their dependence on sodium ions and their sensitivity to specific inhibitors. nih.govphysiology.org
In model organisms, such as sheep, radiolabeled leucine has been used to investigate the sites of uptake and incorporation in tissues like wool follicles, revealing that different amino acids have distinct roles and uptake mechanisms in fiber production. researchgate.net Furthermore, studies in plant models like Arabidopsis have shown that the catabolism of branched-chain amino acids, including leucine, is crucial for maintaining free amino acid homeostasis. oup.com By tracing the metabolic fate of DL-Leucine-d10, researchers can dissect the intricate networks that regulate amino acid levels and distribution within and between cells, providing insights into both normal physiology and metabolic disease states. mdpi.comanu.edu.au
Interactive Data Tables
Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
| Enzyme | Substrate/Condition | Isotope Effect Type | Observed Value | Mechanistic Implication | Reference(s) |
| D-Amino Acid Oxidase | [2-D]D-Alanine (low pH) | Primary KIE | 9.1 ± 1.5 | C-H bond cleavage is rate-limiting. | d-nb.inforesearchgate.net |
| D-Amino Acid Oxidase | [2-D]D-Alanine (high pH) | Primary KIE | 2.3 ± 0.3 | Change in rate-limiting step or transition state structure at high pH. | d-nb.inforesearchgate.net |
| D-Amino Acid Oxidase | D-Alanine in D₂O (pH 6.0) | Solvent KIE | 3.1 ± 1.1 | Involvement of solvent proton(s) in the transition state. | d-nb.inforesearchgate.net |
| L-Phenylalanine Dehydrogenase | [2-²H]-L-Tyr | KIE on Vmax/KM | 2.87 | Cleavage of the C-D bond is a rate-determining step. | nukleonika.pl |
| Leucine Aminopeptidase (rAAP) | L-leucine-p-nitroanilide in D₂O (pH 10.5) | Solvent KIE | 1.7 | One proton is transferred in the rate-limiting step. | marquette.edu |
Table 2: Leucine Transporter Characteristics in Model Systems
| Model System | Transporter Type | Key Characteristics | Substrate(s) | Inhibitor Sensitivity | Reference(s) |
| hCMEC/D3 cells | Sodium-independent | Major contributor to L-leucine uptake. | L-leucine | Sensitive to inhibitors of L-type transporters. | nih.gov |
| hCMEC/D3 cells | Sodium-dependent | Contributes to a smaller fraction of total L-leucine uptake. | L-leucine | Dependent on the presence of sodium ions. | nih.gov |
| LLC-PK1 renal cells | L-type (LAT1/LAT2) | Na⁺-independent, pH-insensitive (LAT1) or pH-sensitive (LAT2). | L-leucine, L-DOPA | Competitively inhibited by BCH. | physiology.org |
| Sheep wool follicles | Variant of System L | Na⁺-dependent uptake of leucine. | L-leucine | Inhibited by 2-amino-2-norbonanecarboxylic acid (BCH). | researchgate.net |
Advanced Methodological Developments and Future Research Directions
Chemoenzymatic Synthesis of Stereospecifically Deuterated Amino Acids for Complex Tracers
The synthesis of stereospecifically deuterated amino acids, including isotopomers of leucine (B10760876), is crucial for creating complex tracers used in metabolic studies and structural biology. tandfonline.com Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer a powerful approach to achieve high stereoselectivity. These methods are often more efficient and convenient than purely chemical or biological routes. tandfonline.com
Several strategies have been developed for the specific labeling of leucine's diastereotopic methyl groups. tandfonline.com Early methods involved multi-step chemical syntheses, which could be cumbersome and expensive. tandfonline.com More recent chemoenzymatic approaches have utilized chiral auxiliaries and enzymes to establish the desired stereochemistry at specific carbon centers. tandfonline.comacs.org For instance, enzymes like papain, a cysteine protease, have been used in the chemoenzymatic synthesis of polypeptides, demonstrating the potential for enzymatic control over peptide bond formation. acs.org
The development of these synthetic routes allows for the creation of leucine molecules with deuterium (B1214612) atoms at precise locations. This specificity is critical for NMR-based structural studies, as it helps in assigning signals from the diastereotopic methyl groups, providing more precise information about protein structure and enzyme-substrate interactions in hydrophobic regions. tandfonline.com Future research in this area will likely focus on developing even more efficient and scalable chemoenzymatic processes to produce a wider variety of stereospecifically deuterated amino acids for use as sophisticated biological tracers.
Integration of DL-LEUCINE (D10) with Multi-Omics Approaches
The integration of stable isotope tracers like DL-LEUCINE (D10) with multi-omics technologies represents a powerful strategy for unraveling complex biological systems. nih.govcsic.es Multi-omics, which encompasses genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes. nih.gov By introducing a labeled compound like DL-LEUCINE (D10), researchers can trace its metabolic fate and its influence on various molecular layers within a cell or organism. researchgate.net
In metabolomics and lipidomics, deuterated standards are essential for accurate quantification and identification of metabolites and lipids. nih.govmdpi.com For example, in studies of placental trophoblast metabolism, researchers have used multi-omics approaches to understand how elevated fatty acids impact cellular processes, including the degradation of branched-chain amino acids like leucine. nih.gov Similarly, integrated transcriptomic and metabolomic analyses have been used to investigate disease resistance mechanisms in plants, revealing the role of leucine and other metabolites in defense responses. researchgate.net
This integrated approach allows for the construction of comprehensive network-based models of cellular function. mdpi.com Future directions will involve refining these multi-omics workflows to enhance the ability to track the flow of atoms from labeled precursors like DL-LEUCINE (D10) through various metabolic pathways and into different classes of biomolecules. This will provide unprecedented insights into the dynamic regulation of metabolism in health and disease.
Development of Novel Analytical Techniques for Deuterium Detection and Quantification
Accurate and sensitive detection of deuterium is fundamental to studies employing compounds like DL-LEUCINE (D10). A variety of analytical techniques are available, each with its own advantages and limitations. nasa.govgoogle.com
Mass Spectrometry (MS) is a cornerstone for deuterium analysis. Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive method for measuring deuterium concentrations. nasa.govnih.gov Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique used to study protein conformation and dynamics by monitoring the exchange of backbone amide hydrogens with deuterium. nih.gov Recent advancements include the use of Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which allows for the imaging of deuterated tracers within biological tissues at the subcellular level. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the location of deuterium atoms within a molecule. tandfonline.comgoogle.com Quantitative NMR (qNMR) can be used to determine the isotopic abundance of deuterium-labeled compounds. google.com
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, offers a method for assaying deuterium oxide and has been increasingly applied in various settings due to improved accessibility. nasa.goviaea.org
Other techniques include gas chromatography and Raman spectroscopy. nasa.govgoogle.com The development of these analytical methods is ongoing, with a focus on improving sensitivity, resolution, and applicability to complex biological samples. Future research will likely involve the refinement of these techniques and the development of novel methods to provide even more detailed spatial and temporal information about the distribution of deuterium in biological systems.
| Analytical Technique | Principle of Deuterium Detection | Key Applications |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of deuterium to hydrogen isotopes. nasa.govnih.gov | High-precision quantification of deuterium enrichment in various samples. nasa.govnih.gov |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the mass increase due to the exchange of labile protons with deuterium. nih.gov | Probing protein conformation, dynamics, and interactions. nih.gov |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Spatially resolves isotope ratios at the nanoscale. nih.gov | Imaging the subcellular distribution of deuterated tracers. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of deuterium nuclei. tandfonline.comgoogle.com | Determining the precise location of deuterium labels within a molecule and studying molecular structure. tandfonline.comgoogle.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by deuterium-containing bonds. nasa.goviaea.org | Quantification of deuterium in samples like saliva for body composition studies. iaea.org |
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems
Computational chemistry and molecular dynamics (MD) simulations are increasingly vital for interpreting experimental data from studies using deuterated compounds and for predicting the effects of deuteration on biological systems. acs.orgcas.cz These computational approaches provide a molecular-level understanding of how the increased mass of deuterium influences the structure, dynamics, and thermodynamics of biomolecules. cas.cz
MD simulations can be used to model the behavior of proteins and membranes in both light water (H₂O) and heavy water (D₂O). acs.org Recent studies using classical MD simulations with force fields that account for the differences between H₂O and D₂O have revealed subtle but systematic structural effects. For instance, simulations have shown a slight decrease in the radii of gyration of proteins when transferred from H₂O to D₂O. acs.orgcas.cz More pronounced effects have been observed for phospholipid membranes, with simulations indicating a decrease in the area per lipid and a thickening of the bilayer upon deuteration. acs.orgcas.cz
Computational methods are also employed to calculate thermodynamic properties, such as the free energies of transfer of amino acids from light to heavy water. acs.orgcas.cz These calculations have shown that amino acids are generally less soluble in D₂O than in H₂O. acs.org Future research in this area will likely involve the development of more accurate and efficient computational models to simulate larger and more complex deuterated systems over longer timescales. This will enhance the ability to predict and understand the intricate effects of isotopic substitution on biological processes.
Applications in Advanced Structural Biology (e.g., Membrane Proteins, Large Complexes)
Deuteration is a cornerstone technique in modern structural biology, particularly for studying large and complex biological assemblies like membrane proteins and macromolecular complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The primary benefit of deuteration in this context is the simplification of NMR spectra and the improvement of spectral resolution and sensitivity. mdpi.com
In solution and solid-state NMR, perdeuteration (labeling with deuterium at most non-exchangeable proton sites) significantly enhances the relaxation properties of the remaining protons and heteronuclei. nih.gov For large proteins, this leads to sharper resonance lines and allows for the study of systems that would otherwise be intractable by NMR. rsc.org Specifically for membrane proteins, which often exhibit broader spectral lines, techniques like "inverted fractional deuteration" have been developed. This method uses protonated water with a deuterated carbon source to maintain partial deuteration of the side chains while ensuring amide protons are present for detection. nih.gov
The use of deuterated amino acids as the sole carbon source in expression media is another powerful strategy. nih.govrsc.org This approach overcomes issues with incomplete back-exchange of amide protons that can occur in standard deuteration protocols, leading to high-quality spectra even at moderate magic-angle spinning (MAS) frequencies in solid-state NMR. rsc.org The ability to obtain high-resolution structural information on large and challenging systems like membrane proteins is critical for understanding their function and for structure-based drug design. Future advancements will likely involve combining these sophisticated labeling strategies with new developments in NMR hardware and methodology to tackle even larger and more dynamic biological complexes. mdpi.comresearchgate.net
Exploration of Deuterium Isotope Effects in Biological Systems Beyond Metabolism
The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects (KIEs), where reactions involving the breaking of a carbon-deuterium (C-D) bond are slower than those involving a carbon-hydrogen (C-H) bond. sustainability-directory.comresearchgate.net While this effect is widely exploited in metabolic studies, its implications extend to a broader range of biological phenomena.
The deuterium KIE can influence the stability and function of biomolecules. nih.gov For example, the replacement of hydrogen with deuterium can alter the strength of hydrogen bonds and hydrophobic interactions, which are crucial for maintaining the three-dimensional structure of proteins and nucleic acids. nih.gov These structural perturbations can, in turn, affect enzyme activity, protein-protein interactions, and gene expression. nih.gov
There is growing interest in how deuterium levels impact fundamental cellular processes like cell cycle regulation and apoptosis. mdpi.com Some studies suggest that cells are sensitive to changes in the natural D/H ratio and that alterations in this balance can influence cell proliferation and death. mdpi.com The underlying mechanisms are still being investigated but may involve the recognition of the D/H ratio by cellular sensory systems. mdpi.com
Furthermore, the deuterium KIE has been explored in the context of drug development. researchgate.net By selectively deuterating drug molecules at sites of metabolic attack, it is possible to slow down their breakdown by enzymes like cytochrome P450, potentially leading to improved pharmacokinetic profiles. researchgate.net The exploration of these non-metabolic deuterium isotope effects is a burgeoning field of research with the potential to provide new insights into the fundamental principles of biology and to open up new avenues for therapeutic intervention. sustainability-directory.compreprints.org
Q & A
Q. How should researchers address peer-review critiques regarding the ecological validity of DL-leucine (D10) tracer studies?
- Methodological Answer: Mitigate concerns by:
- Translational Justification : Link findings to broader metabolic pathways (e.g., implications for protein turnover models).
- Dose-Response Curves : Include data showing tracer effects at physiological vs. supraphysiological doses.
- Cross-Species Validation : Compare results across model organisms (e.g., rodents vs. human cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
